(2-Bromo-5-methoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone
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Description
(2-Bromo-5-methoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone, also known as BRM-1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BRM-1 is a member of the phenylmethanone class of compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In
Scientific Research Applications
Crystal Structure Analysis
Research involving compounds with similar structural motifs, such as substituted methanones and pyrrolidinyl derivatives, often focuses on crystal and molecular structure analysis. For example, studies on compounds like (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone reveal insights into their crystalline structures, which are crucial for understanding their chemical behavior and potential applications in materials science and molecular engineering (Lakshminarayana et al., 2009).
Synthesis and Characterization
The synthesis and characterization of related compounds provide a foundation for their potential applications. For instance, research on boric acid ester intermediates highlights the importance of structural confirmation through various spectroscopic techniques and crystallography. Such studies are pivotal for the development of new materials and pharmaceuticals (Huang et al., 2021).
Antiestrogenic Activity
Some structurally related compounds have been explored for their bioactivity, such as antiestrogenic properties. This indicates potential research applications in developing therapeutic agents for hormone-related conditions (Jones et al., 1979).
Antioxidant Properties
The study of diphenylmethane derivatives and their bromophenols for antioxidant properties reveals potential applications in designing antioxidant agents. Such research is relevant for developing new drugs and functional materials with enhanced oxidative stability (Balaydın et al., 2010).
Molecular Docking and Hirshfeld Surface Analysis
Investigations into the molecular docking and Hirshfeld surface analysis of related compounds can provide insights into their interactions with biological targets. This is crucial for drug design and understanding the molecular basis of drug-receptor interactions (Lakshminarayana et al., 2018).
properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2S/c1-17-9-3-4-12(14)11(7-9)13(16)15-6-5-10(8-15)18-2/h3-4,7,10H,5-6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEPFYGUDKRKPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone |
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